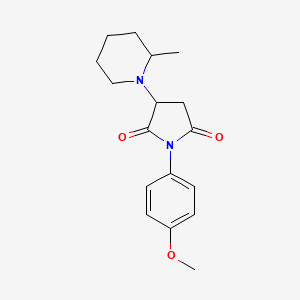![molecular formula C19H21N3O4 B4018646 N-(4-methylphenyl)-5-nitro-2-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B4018646.png)
N-(4-methylphenyl)-5-nitro-2-[(tetrahydro-2-furanylmethyl)amino]benzamide
Overview
Description
N-(4-methylphenyl)-5-nitro-2-[(tetrahydro-2-furanylmethyl)amino]benzamide is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is also known as MN-1 and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of MN-1 involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. MN-1 has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and division. MN-1 has also been shown to inhibit the activity of the protein phosphatase PP2A, which is involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
MN-1 has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. MN-1 has also been shown to inhibit the migration and invasion of cancer cells, which can help to prevent the spread of cancer to other parts of the body.
Advantages and Limitations for Lab Experiments
MN-1 has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and can be produced in large quantities. MN-1 is also stable under a wide range of conditions, which makes it suitable for use in a variety of experimental settings. However, MN-1 has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are a number of future directions for research on MN-1. One area of focus is the development of MN-1 as a potential anti-cancer drug. Further research is needed to determine the optimal dosage and delivery method for MN-1, as well as to evaluate its safety and efficacy in clinical trials. Another area of focus is the potential use of MN-1 in the treatment of neurodegenerative disorders. Further research is needed to determine the mechanism of action of MN-1 in these conditions and to evaluate its potential as a therapeutic agent.
Scientific Research Applications
MN-1 has been studied for its potential applications in the field of medicine. It has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. MN-1 has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
N-(4-methylphenyl)-5-nitro-2-(oxolan-2-ylmethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-13-4-6-14(7-5-13)21-19(23)17-11-15(22(24)25)8-9-18(17)20-12-16-3-2-10-26-16/h4-9,11,16,20H,2-3,10,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSVJAIHFNODNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7142997 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5'-[(4-nitrophenyl)methylene]bis(6-hydroxy-2-mercapto-3-methyl-4(3H)-pyrimidinone) - trimethylamine (1:1)](/img/structure/B4018567.png)

![3-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]methyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4018580.png)
![N-isopropyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4018587.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxypropanamide](/img/structure/B4018592.png)
![2-{[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4018593.png)
![2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4018604.png)
![N-(2-hydroxyethyl)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide](/img/structure/B4018607.png)


![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethoxyphenyl)glycinamide](/img/structure/B4018629.png)
![N-{5-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B4018637.png)

![6-({[3-{[(4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4018657.png)